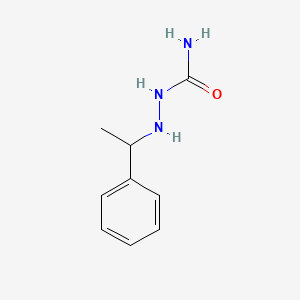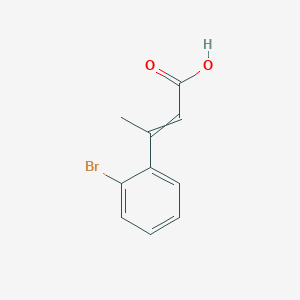
(2e)-3-(2-Bromophenyl)but-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-Bromophenyl)but-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Bromophenyl)but-2-enoic acid typically involves the bromination of a suitable precursor, followed by a series of reactions to introduce the butenoic acid moiety. One common method involves the bromination of phenylacetic acid derivatives, followed by a Wittig reaction to form the desired product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in organic solvents such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(2E)-3-(2-Bromophenyl)but-2-enoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The double bond in the butenoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or organometallic compounds can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylbutenoic acids, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
(2E)-3-(2-Bromophenyl)but-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (2E)-3-(2-Bromophenyl)but-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the double bond in the butenoic acid moiety play crucial roles in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- (2E)-3-(2-Chlorophenyl)but-2-enoic acid
- (2E)-3-(2-Fluorophenyl)but-2-enoic acid
- (2E)-3-(2-Iodophenyl)but-2-enoic acid
Uniqueness
(2E)-3-(2-Bromophenyl)but-2-enoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
特性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
3-(2-bromophenyl)but-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) |
InChIキー |
BJUYTGDIEOUJRY-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)O)C1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


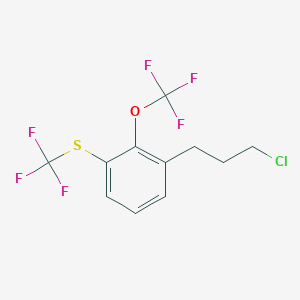

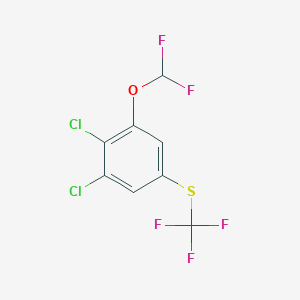
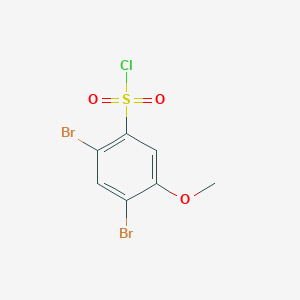
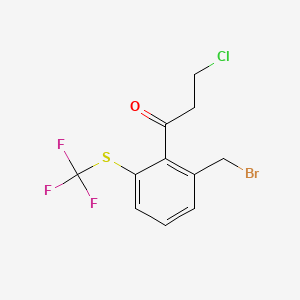
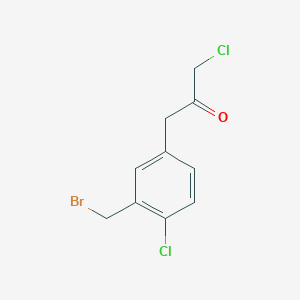
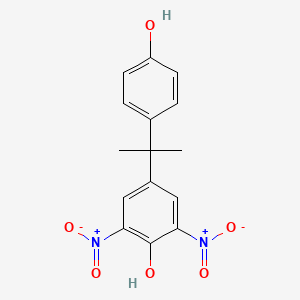
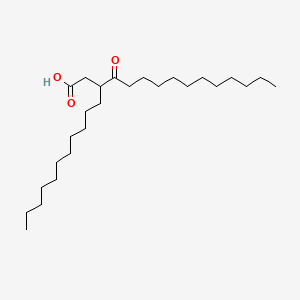
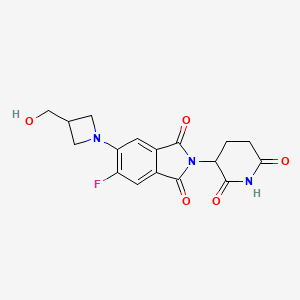
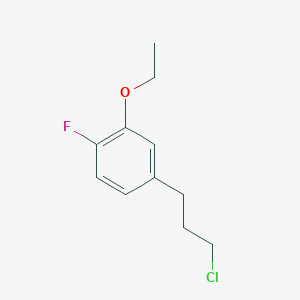
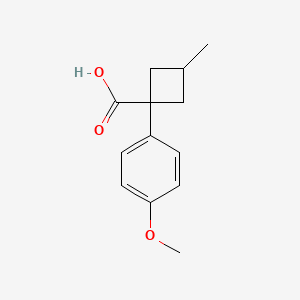
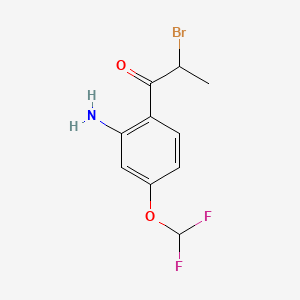
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
